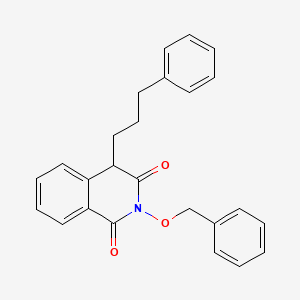

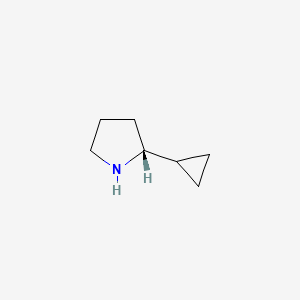

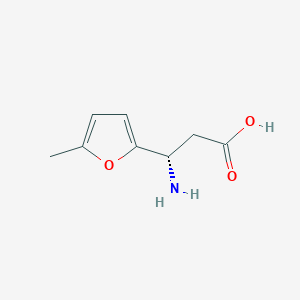

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

Overview

Description

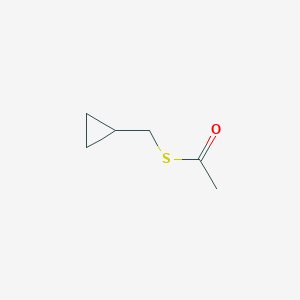

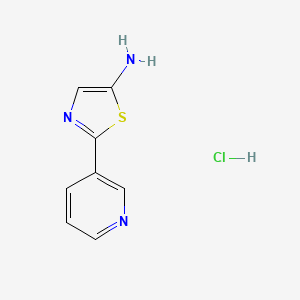

“(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of furan derivatives has been extensively studied. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH can afford products of hydroarylation of the carbon–carbon double bond . Another method involves the use of sulfur ylides and alkynes .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, they can participate in Friedel–Crafts reactions, which involve the reaction of an arene with an electrophile . They can also undergo reactions with sulfur ylides and alkynes .Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the melting point, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Scientific Research Applications

Synthesis and Biomedical Applications

Research into related amino acids and furan derivatives offers insights into potential synthetic pathways and applications of (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. For instance, studies on branched chain aldehydes, which share structural similarities with the furan ring of the compound , highlight their significance in flavor compounds in food products and suggest avenues for synthetic optimization of related structures for pharmaceutical applications (Smit, Engels, & Smit, 2009). Furthermore, research on β-amino acid derivatives, including those involving metathesis reactions, underscores the versatility of amino acid derivatives in drug research and could provide a framework for exploring the functionalities of this compound (Kiss, Kardos, Vass, & Fülöp, 2018).

Molecular Mechanisms and Therapeutic Potentials

The exploration of molecular mechanisms and therapeutic potentials of related compounds offers valuable insights. For example, studies on chlorogenic acid (CGA) have revealed its broad pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). Such research suggests potential areas of application for this compound in addressing oxidative stress and inflammation-related disorders.

Role in Neurotransmission and Synaptic Function

Significant research has focused on the role of amino acids and their derivatives in neurotransmission and synaptic function. The trafficking and regulatory mechanisms of NMDA receptors, for instance, have been a subject of extensive study, revealing complex biosynthetic and transport pathways that ensure proper synaptic function and may have implications for understanding the neurological impact of similar compounds (Horak, Petralia, Kaniaková, & Sans, 2014).

Future Directions

Furan derivatives have a wide range of applications in various fields such as pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Therefore, the future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of their biological activities and mechanisms of action.

Properties

IUPAC Name |

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B3228802.png)